molecular formula C7H12O B2961628 5,5-Dimethyl-1-oxaspiro[2.3]hexane CAS No. 54922-90-6

5,5-Dimethyl-1-oxaspiro[2.3]hexane

Cat. No.: B2961628
CAS No.: 54922-90-6
M. Wt: 112.172
InChI Key: NGLJGZDHFARIII-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxaspiro[2.3]hexane is a strained spiro[2.3]hexane derivative, a class of compounds gaining significant interest in modern medicinal chemistry as versatile, three-dimensional bioisosteres. These rigid, strained frameworks are valuable for exploring and "freezing" the bioactive conformations of lead compounds, potentially enhancing potency, selectivity, and overall drug-like properties . Researchers utilize this scaffold, particularly the 1-oxaspiro[2.3]hexane core, as a key building block in the synthesis of novel chemical entities for pharmaceutical research . The primary research value of this compound lies in its application in drug discovery programs, especially those aiming to develop constrained analogues of natural biomolecules. Spiro[2.3]hexane systems have been successfully employed as conformationally restricted analogues of neurotransmitters like L-glutamic acid, facilitating the identification of potent and selective ligands for ionotropic and metabotropic glutamate receptors (GluRs) . Incorporating such strained systems can improve metabolic stability and alter physicochemical parameters, making them crucial tools for addressing complex challenges in CNS disorders, pain, and neurodegenerative disease research. This product is intended for use by qualified research scientists in a controlled laboratory environment. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use. Researchers should consult relevant safety data sheets and handle all chemicals according to their institutional best chemical safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)3-7(4-6)5-8-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJGZDHFARIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54922-90-6
Record name 5,5-dimethyl-1-oxaspiro[2.3]hexane
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Reactivity and Mechanistic Investigations of 5,5 Dimethyl 1 Oxaspiro 2.3 Hexane and Analogous 1 Oxaspiro 2.3 Hexanes

Ring-Opening Reactions of the Oxirane Moiety

The epoxide ring in 1-oxaspiro[2.3]hexanes is the primary site of reactivity, susceptible to both acid-mediated rearrangements and nucleophilic attack. These reactions provide access to a diverse array of functionalized cyclobutane (B1203170) and cyclopentane (B165970) derivatives.

Acid-Mediated Rearrangements and Ring Expansions in 1-Oxaspiro[2.3]hexanes

Under acidic conditions, 1-oxaspiro[2.3]hexanes readily undergo ring expansion to furnish cyclopentanones. rsc.orgnih.gov This transformation is driven by the release of ring strain from both the epoxide and the cyclobutane rings. The generally accepted mechanism commences with the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to generate a carbocation intermediate. Subsequent 1,2-alkyl shift from the cyclobutane ring to the carbocationic center results in the expansion of the four-membered ring to a five-membered ring, which upon deprotonation yields the corresponding cyclopentanone (B42830).

The regioselectivity of the ring expansion is influenced by the substitution pattern on the cyclobutane ring. In the case of 5,5-dimethyl-1-oxaspiro[2.3]hexane, the tertiary carbocation formed upon epoxide opening is stabilized by the two methyl groups, facilitating the rearrangement. This facile ring expansion has been exploited in the synthesis of various natural products and complex molecules. nih.gov For instance, the synthesis of pentalenolactone (B1231341) E and G methyl esters utilized a hydroxyl-directed epoxidation followed by a ring expansion to construct a key cyclopentanone intermediate. nih.gov

Starting MaterialReagentProductYield (%)Reference
1-Oxaspiro[2.3]hexane derivativeLewis AcidCyclopentanone derivativeExcellent rsc.org
Cyclobutene (B1205218) derivativem-CPBA, then H₂SO₄Lactone (via cascade rearrangement)- nih.gov

Nucleophilic Additions to the Epoxide Carbon-Oxygen Bond

In contrast to acid-mediated rearrangements, the reaction of 1-oxaspiro[2.3]hexanes with nucleophiles typically leads to the formation of substituted cyclobutanes. nih.gov This reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the cleavage of the C-O bond. The regioselectivity of the nucleophilic attack is a subject of interest, with some studies indicating a preference for attack at the more substituted carbon atom of the epoxide. This is contrary to the typical SN2-type opening of less hindered epoxides and is attributed to the electronic effects of the spirocyclic system.

A variety of nucleophiles, including amines, have been successfully employed in the ring-opening of 1-oxaspiro[2.3]hexanes, providing access to highly functionalized cyclobutane derivatives. nih.gov These reactions are valuable for the introduction of cyclobutane motifs into target molecules, a structural feature of increasing importance in medicinal chemistry. nih.gov

Starting MaterialNucleophileProductReference
1-Oxaspiro[2.3]hexaneAmine (RNH₂)Hydroxy-substituted cyclobutane nih.gov
Trisubstituted epoxidePyrazole (B372694)Substituted cyclobutanol (B46151) rsc.org

Rearrangement Pathways of Strained Spiro Systems

The high degree of strain in 1-oxaspiro[2.3]hexanes makes them susceptible to a variety of rearrangement reactions, often promoted by Lewis acids. The specific rearrangement pathway and the resulting products are highly dependent on the nature of the Lewis acid and the substitution pattern on the spirocyclic core.

Lewis Acid-Promoted Transformations of Oxaspirohexanes

Lewis acids are potent promoters of rearrangements in 1-oxaspiro[2.3]hexane systems. Treatment with Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can lead to a variety of products, including cyclopentanones, cyclobutanones, or even 4-methylenetetrahydrofurans, depending on the substituents present on the oxaspirohexane ring. rsc.orgnih.govacs.org The role of the Lewis acid is to coordinate with the epoxide oxygen, facilitating the cleavage of a C-O bond and the formation of a carbocationic intermediate, which can then undergo various rearrangements.

For example, the reaction of certain 4-oxaspiro[2.3]hexanes with BF₃·Et₂O has been shown to yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans. rsc.org The choice of Lewis acid can also be critical; for instance, in some systems, scandium triflate has been found to be a superior catalyst for rearrangement compared to other Lewis acids. nih.gov Lithium iodide has also been employed as a catalyst for the ring expansion of 1-oxaspiro[2.3]hexane derivatives to cyclopentanones. nih.govugent.be

Starting MaterialLewis AcidProduct(s)Reference
4-Oxaspiro[2.3]hexaneBF₃·Et₂OCyclopentanone, Cyclobutanone (B123998), or 4-Methylenetetrahydrofuran rsc.org
1-Oxaspiro[2.3]hexane derivativeScandium triflateCyclopentanone nih.gov
1-Oxaspiro[2.3]hexane derivativeLithium iodideCyclopentanone nih.govugent.be

Substituent-Dependent Rearrangements

The outcome of the rearrangements of 1-oxaspiro[2.3]hexanes is profoundly influenced by the nature and position of substituents on the ring system. nih.govacs.org Substituents that can stabilize the carbocationic intermediates formed during the reaction can direct the rearrangement pathway.

For instance, in the Lewis acid-promoted rearrangements of 4-oxaspiro[2.3]hexanes, the presence of specific substituents determines whether the product is a cyclopentanone, a cyclobutanone, or a 4-methylenetetrahydrofuran. rsc.org This substituent-dependent reactivity allows for the selective synthesis of different cyclic frameworks from a common precursor. A facile ring expansion to a cyclopentanone is observed when the 1-oxaspiro[2.3]hexane ring is functionalized with an aryl or alkyl group, which can stabilize the forming carbocation. nih.gov Conversely, the presence of an electron-withdrawing group can disfavor this pathway and lead to nucleophilic addition products. nih.gov

Transformations Leading to Alternative Ring Systems

Beyond the more common rearrangements to cyclopentanones, 1-oxaspiro[2.3]hexanes can be transformed into other valuable ring systems. These transformations often involve more complex mechanistic pathways and provide access to unique molecular architectures.

One notable example is the platinum-catalyzed rearrangement of 4-oxaspiro[2.3]hexanes to 3-methylenetetrahydrofurans. nih.govacs.org This transformation proceeds through a proposed mechanism involving the oxidative addition of the platinum catalyst to the cyclopropane (B1198618) ring of the oxaspirohexane. This reaction provides a novel and efficient route to substituted tetrahydrofurans, which are important structural motifs in many natural products and biologically active molecules.

Furthermore, cascade rearrangements of 1-oxaspiro[2.3]hexane derivatives have been reported. For example, the treatment of a specific cyclobutene-derived epoxide with sulfuric acid led to a cascade rearrangement, ultimately forming a lactone precursor to marasmic acid. nih.gov These examples highlight the versatility of 1-oxaspiro[2.3]hexanes as synthons for the construction of diverse and complex cyclic systems.

Starting MaterialReagent/CatalystProductReference
4-Oxaspiro[2.3]hexanePlatinum catalyst3-Methylenetetrahydrofuran nih.govacs.org
Cyclobutene-derived epoxideH₂SO₄Lactone (via cascade rearrangement) nih.gov

Formation of Cyclopentanone Products via Ring Expansion

A predominant reaction pathway for 1-oxaspiro[2.3]hexanes is a Lewis acid-mediated ring expansion to afford cyclopentanone derivatives. Current time information in Bangalore, IN.nih.gov This transformation is thermodynamically driven by the release of the significant strain energy associated with both the three-membered oxirane and the four-membered cyclobutane rings, coupled with the formation of a stable carbonyl group. Current time information in Bangalore, IN.

The generally accepted mechanism involves the initial coordination of a Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond. This cleavage generates a stabilized carbocation intermediate. Current time information in Bangalore, IN. The presence of substituents, such as aryl or alkyl groups on the cyclobutane ring, can further stabilize this forming carbocation, promoting a facile pinacol-like rearrangement where a C-C bond of the cyclobutane migrates, leading to the expanded five-membered ring of the cyclopentanone product. Current time information in Bangalore, IN.

Various Lewis acids have been employed to effect this rearrangement. For instance, the treatment of 1-oxaspiro[2.3]hexane systems with lithium bromide (LiBr) in the presence of hexamethylphosphoramide (B148902) (HMPA) has been shown to produce cyclopentanones in good yields. Current time information in Bangalore, IN.rsc.org Similarly, lithium iodide (LiI) has proven effective in catalyzing this ring expansion. rsc.org In some cases, the rearrangement proceeds with high regioselectivity and stereochemical integrity, allowing for the synthesis of chiral cyclopentanones from optically active spirocycles with inversion of configuration at the migrating carbon center. rsc.org This method has been applied as a key step in the synthesis of complex natural products, such as triquinanes and pentalenolactones. Current time information in Bangalore, IN.

Examples of Lewis Acid-Mediated Ring Expansion of 1-Oxaspiro[2.3]hexane Derivatives
SubstrateReagent/ConditionsProductYieldReference
1-Oxaspiro[2.3]hexaneLiBr, HMPA, BenzeneCyclopentanone65% rsc.org
Substituted 1-oxaspiro[2.3]hexane (in herbertene (B1248546) synthesis)LiI (catalytic)Aryl-substituted cyclopentanone~30% (overall) Current time information in Bangalore, IN.
Hydroxylated 1-oxaspiro[2.3]hexane (in isocomene (B14461869) synthesis)LiBr, HMPAFunctionalized cyclopentanoneNot specified Current time information in Bangalore, IN.
Chiral 1-oxaspiro[2.3]hexane derivativeLiI, CH₂Cl₂Chiral cyclopentanone87% rsc.org

Conversion to 3-Methylenetetrahydrofurans

A comprehensive search of the scientific literature did not yield specific examples of the conversion of this compound or other 1-oxaspiro[2.3]hexane analogues into 3-methylenetetrahydrofurans. Research has described the platinum-catalyzed rearrangement of the isomeric 4-oxaspiro[2.3]hexanes to 3-methylenetetrahydrofurans, which proceeds through the formation of a platinacyclobutane intermediate. nih.govacs.orgresearchgate.netnih.gov However, this reactivity has not been documented for the 1-oxaspiro[2.3]hexane scaffold.

Chemo- and Regioselective Functional Group Manipulations

Beyond ring expansion, the strained epoxide ring of 1-oxaspiro[2.3]hexanes can undergo chemo- and regioselective ring-opening reactions with various nucleophiles. nih.gov These reactions represent an alternative reaction manifold that competes with the Lewis acid-promoted rearrangement to cyclopentanones. The regioselectivity of the nucleophilic attack is a key feature of these transformations.

Investigations have shown that nucleophilic addition typically occurs at the more sterically hindered C-2 (spiro) carbon of the epoxide. Current time information in Bangalore, IN. This outcome is contrary to what might be expected based on steric hindrance alone and highlights the unique electronic properties of the strained spirocyclic system. This regioselectivity allows for the synthesis of highly substituted cyclobutanol derivatives that would be difficult to access through conventional methods like nucleophilic addition to cyclobutanones. nih.gov

For example, Aggarwal and co-workers demonstrated that the ring strain of a tri-substituted 1-oxaspiro[2.3]hexane could be exploited for ring-opening functionalization using pyrazole as a nucleophile. This reaction selectively yielded a cyclobutanol with a complex substitution pattern. nih.gov This type of transformation provides a powerful method for introducing functionalized cyclobutane motifs into target molecules, which is of growing interest in medicinal chemistry. nih.gov The choice of nucleophile and reaction conditions determines whether the molecule undergoes rearrangement to a cyclopentanone or regioselective ring-opening to a cyclobutanol, allowing for divergent synthetic strategies from a common intermediate.

Applications of 5,5 Dimethyl 1 Oxaspiro 2.3 Hexane Derivatives in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The strategic application of 1-oxaspiro[2.3]hexane intermediates has proven instrumental in the total synthesis of several complex natural products. The controlled ring-expansion of this strained spirocyclic system allows for the efficient construction of five-membered carbocyclic rings, a common motif in many biologically active molecules.

The ring expansion of a 1-oxaspiro[2.3]hexane derivative has been effectively employed in the synthesis of pentalenolactone (B1231341) E and G methyl esters. nih.gov The synthesis commences with a photochemical [2+2] cycloaddition to form the necessary cyclobutene (B1205218) precursor. nih.gov A crucial step involves a hydroxyl-directed epoxidation of this precursor, which selectively generates the key 1-oxaspiro[2.3]hexane intermediate with high diastereoselectivity. nih.gov Following a deoxygenation step, this spiro-epoxide undergoes a regioselective rearrangement to furnish a cyclopentanone (B42830), which serves as a core structure for the pentalenolactone esters. nih.gov This strategic use of a 1-oxaspiro[2.3]hexane intermediate streamlines the construction of the complex triquinane skeleton of the target natural products.

Table 1: Key Steps in Pentalenolactone Ester Synthesis via a 1-Oxaspiro[2.3]hexane Intermediate

StepPrecursorReagents/ConditionsKey Intermediate/ProductPurpose
1 Allene and EnonePhotochemical [2+2] CycloadditionCyclobutene (136)Formation of the four-membered ring. nih.gov
2 Cyclobutene (136)VO(acac)₂, tert-butylhydroperoxide1-Oxaspiro[2.3]hexane (137)Diastereoselective formation of the spiro-epoxide. nih.gov
3 1-Oxaspiro[2.3]hexane (137)Barton-McCombie Deoxygenation; Ring ExpansionCyclopentanone (138)Regioisomeric ring expansion to form the five-membered ring. nih.gov

The synthesis of the aromatic sesquiterpene herbertene (B1248546) represents another early and notable application of 1-oxaspiro[2.3]hexane chemistry in natural product synthesis. nih.gov The key 1-oxaspiro[2.3]hexane intermediate in this synthesis was prepared from a cyclobutanone (B123998) derivative, which itself was formed via a thermal cyclization involving dimethyl ketene. nih.gov The condensation of the cyclobutanone with trimethylsulfonium (B1222738) bromide under basic conditions yielded the desired 1-oxaspiro[2.3]hexane system. nih.gov Upon exposure to a catalytic amount of lithium iodide, this strained spirocycle rearranges to form a mixture of cyclopentanone isomers, which are direct precursors for the synthesis of herbertene. nih.gov This strategy highlights the utility of the oxaspirohexane-to-cyclopentanone rearrangement in building the core scaffold of herbertane-type sesquiterpenes. researchgate.net

Table 2: Synthesis of Herbertene Precursors via a 1-Oxaspiro[2.3]hexane

StepPrecursorReagents/ConditionsKey Intermediate/ProductPurpose
1 Toluene derivative and Dimethyl keteneThermal CyclizationCyclobutanone (119)Construction of the cyclobutane (B1203170) ring. nih.gov
2 Cyclobutanone (119)Trimethylsulfonium bromide, Base1-Oxaspiro[2.3]hexane (120)Formation of the spiro-epoxide system. nih.gov
3 1-Oxaspiro[2.3]hexane (120)Lithium Iodide (catalytic)Cyclopentanone Isomers (121, 122)Rearrangement to form the core carbocyclic skeleton of Herbertene. nih.gov

Strategic Building Blocks for Advanced Organic Scaffolds

Derivatives of 1-oxaspiro[2.3]hexane are increasingly recognized as strategic building blocks for creating advanced organic scaffolds, particularly in the context of medicinal chemistry. researchgate.netresearchgate.net The interest in these motifs stems from their ability to introduce three-dimensionality into molecular design, a concept often termed "escaping flatland". researchgate.net Traditional drug discovery has often relied on planar, sp²-rich aromatic structures. Strained spirocycles like 1-oxaspiro[2.3]hexane provide a dense and rigid three-dimensional core. researchgate.netsigmaaldrich.com

This inherent three-dimensionality creates spatially well-defined "exit vectors" for substituents, allowing for precise control over the spatial arrangement of functional groups. sigmaaldrich.com Such control is crucial for optimizing interactions with biological targets. Furthermore, the incorporation of sp³-rich centers, like those in the spiro[2.3]hexane framework, can lead to improved physicochemical properties, such as increased aqueous solubility and potentially enhanced metabolic stability, which are desirable attributes for drug candidates. sigmaaldrich.comacs.org The development of synthetic methods to access novel derivatives, such as 1,5-dioxaspiro[2.3]hexanes, further broadens the utility of this scaffold in creating diverse and innovative molecular structures. d-nb.inforesearchgate.net

Versatile Intermediates for Bridged and Fused Oxa-Carbocyclic Skeletons

The high ring strain of the 1-oxaspiro[2.3]hexane system makes it a versatile intermediate for the synthesis of a variety of complex bridged and fused oxa-carbocyclic skeletons. nih.govresearchgate.net The most common transformation is a selective, acid- or Lewis acid-catalyzed rearrangement that expands the three-membered epoxide ring into a five-membered carbocycle, as seen in the syntheses of pentalenolactone and herbertene precursors. nih.gov This ring-expansion reaction is a powerful tool for converting a readily accessible spirocycle into a more complex fused ring system. ugent.be

The versatility of the spiro[2.3]hexane framework extends beyond simple ring expansion. The core structure can be modified to include additional heteroatoms, leading to novel scaffolds. For instance, synthetic routes have been developed for 1,5-dioxaspiro[2.3]hexanes and 1-oxa-5-azaspiro[2.3]hexanes. researchgate.netd-nb.info These syntheses demonstrate that the fundamental reactivity of the strained ring system can be harnessed to create a diverse range of heterocyclic structures. The ability to undergo predictable rearrangements and serve as a template for further functionalization makes 1-oxaspiro[2.3]hexane and its derivatives powerful intermediates for constructing complex molecular architectures with applications in synthesis and medicinal chemistry. ethz.ch

Computational and Theoretical Investigations of 5,5 Dimethyl 1 Oxaspiro 2.3 Hexane Systems

Elucidation of Reaction Mechanisms through Computational Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms involving spiro[2.3]hexane systems. These studies can model entire reaction pathways, identify key intermediates, and determine the factors controlling product distribution and stereoselectivity. whiterose.ac.uk

1-Oxaspiro[2.3]hexanes exhibit two primary modes of reactivity: Lewis acid-promoted rearrangement and nucleophilic addition. nih.gov Computational studies help to rationalize why a particular pathway is favored under specific conditions. For instance, in the synthesis of spirocyclic tetrahydropyrans, DFT calculations (using methods like B3LYP/6-31G**) have been employed to model the complete oxa-Michael mechanistic pathway. whiterose.ac.uk Such models allow researchers to identify the enantioselectivity-determining step by comparing the energy barriers of different pathways, such as cyclization and tautomerization. whiterose.ac.uk

Furthermore, computational analysis has been applied to radical reactions. Studies on hydrogen abstraction from the parent spiro[2.3]hexane show that the resulting spiro[2.3]hex-2-yl radicals undergo rearrangement to form cyclobutenylethyl radicals. Theoretical calculations support these observed rearrangements, providing insight into the underlying electronic changes that drive the process. The design of new reactions can also be guided by computational insights; for example, calculations suggested that reducing steric hindrance in cyclopropene (B1174273) derivatives could accelerate cycloaddition reactions, leading to the development of spiro[2.3]hex-1-ene for photoclick chemistry. acs.org

Analysis of Ring Strain Release in Transformations

A defining characteristic of the 1-oxaspiro[2.3]hexane framework is its significant inherent ring strain, stemming from the fusion of a three-membered epoxide ring and a four-membered cyclobutane (B1203170) ring. This stored potential energy is a powerful driving force for a variety of chemical transformations. nih.gov The release of this strain often dictates the outcome of reactions, leading to thermodynamically more stable products. nih.govtdl.org

The most prominent transformation driven by strain release is the Lewis acid-catalyzed ring expansion to form cyclopentanone (B42830) derivatives. nih.govacs.org This rearrangement is highly efficient, driven by the energetic benefit of relieving the strain of both small rings simultaneously. nih.gov The presence of substituents that can stabilize a forming carbocation intermediate can further facilitate this process. nih.gov For example, treatment of 4-oxaspiro[2.3]hexanes with BF₃·Et₂O can yield cyclopentanones, among other products, depending on the substitution pattern. acs.org

This principle has been elegantly applied in natural product synthesis. In one instance, a hydroxyl-directed epoxidation followed by a ring expansion of a 1-oxaspiro[2.3]hexane intermediate provided a key cyclopentanone precursor for the synthesis of pentalenolactone (B1231341) E and G methyl esters. nih.gov Similarly, the reaction of 1-ethoxycarbonyl-5-oxo-4-oxaspiro[2.3]hexane with nucleophiles like sodio methyl acetoacetate (B1235776) or malononitrile (B47326) leads to ring-transformed cyclopentenone products. jst.go.jp

Table 1: Examples of Ring-Strain Driven Transformations of Oxaspiro[2.3]hexane Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagent/Condition Product Type Reference
Substituted 1-Oxaspiro[2.3]hexane Lewis Acid Cyclopentanone nih.gov
1-Oxaspiro[2.3]hexane-derived epoxide Sulfuric Acid Fused Lactone nih.gov
1-Ethoxycarbonyl-5-oxo-4-oxaspiro[2.3]hexane Sodio methyl acetoacetate Cyclopentenone jst.go.jp
4-Oxaspiro[2.3]hexanes BF₃·Et₂O Cyclopentanone acs.org
Spiro[2.3]hex-2-yl radical Spontaneous Cyclobutenylethyl radical

Transition State Characterization for Key Synthetic Processes

The characterization of transition states (TS) is a cornerstone of computational reaction analysis, providing quantitative data on activation energies and revealing the precise geometry of the highest-energy point along a reaction coordinate. For key processes involving 5,5-Dimethyl-1-oxaspiro[2.3]hexane systems, TS calculations explain reaction rates, selectivity, and the feasibility of proposed mechanisms.

In asymmetric catalysis, for example, identifying the transition state of the enantioselectivity-determining step is critical. DFT calculations on the chiral phosphoric acid-catalyzed intramolecular oxa-Michael reaction to form spirocycles predicted two possible determining steps—cyclization and tautomerization—each leading to a different enantiomer. whiterose.ac.uk By calculating the energy of the respective transition states, the experimentally observed stereochemistry can be rationalized. Furthermore, these TS structures can be used to predict kinetic isotope effects (KIEs), which can then be compared with experimental values to validate the proposed mechanism. whiterose.ac.uk

Computational studies on the photoclick chemistry of spiro[2.3]hex-1-ene suggest that steric hindrance is a major factor in determining reaction kinetics. acs.org The characterization of the transition states for the cycloaddition reaction would quantify this steric clash, explaining why spiro[2.3]hex-1-ene, which has a geometry that pulls substituents away from the reactive π-bond, exhibits superior reactivity. acs.org

Electronic Structure and Orbital Interactions in Spiro[2.3]hexanes

The unique chemical reactivity of spiro[2.3]hexane derivatives is deeply rooted in their electronic structure. Computational methods allow for detailed analysis of molecular orbitals, charge distribution, and electronic excitations. researchgate.netmdpi.com

A key feature of the spiro[2.3]hexane system is the interaction between the orbitals of the two fused rings. In radical reactions involving spiro[2.3]hexane, the significant activation of hydrogens adjacent to the cyclopropyl (B3062369) ring is attributed to a "pseudo-allylic" effect. Semi-empirical SCF-MO calculations support this, showing delocalization of the unpaired electron from the radical center into the Walsh orbitals of the cyclopropane (B1198618) ring. This orbital interaction stabilizes the radical and influences its subsequent rearrangement pathways.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity. For instance, in the design of spiro[2.3]hex-1-ene for photoclick chemistry, DFT calculations (B3LYP/6-311++G**) were used to determine the LUMO energies of various strained cyclopropenes. acs.org A lower LUMO energy generally corresponds to greater reactivity in cycloaddition reactions with tetrazoles. The calculations showed how fusing the cyclopropane to a cyclobutane ring in spiro[2.3]hex-1-ene favorably alters its electronic and steric properties compared to other derivatives. acs.org Time-dependent DFT (TD-DFT) can be used to analyze the electronic excitations that are responsible for UV/Vis absorption spectra in these molecules. researchgate.net

Table 2: Calculated LUMO Energies for Cyclopropene Derivatives Data calculated using the B3LYP method at the 6-311++G** level. Source: acs.org

Compound LUMO Energy (eV)
3,3-Dimethylcyclopropene (Parent structure analog) 1.86
Bicyclo[3.1.0]hex-1(5)-ene 1.76
Spiro[2.3]hex-1-ene 1.63
Spiro[2.2]pent-1-ene 1.40

Spectroscopic Characterization Techniques for Structural Elucidation of Spiro 2.3 Hexanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 5,5-Dimethyl-1-oxaspiro[2.3]hexane by providing information about the chemical environment, connectivity, and spatial arrangement of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic chemical shifts and coupling patterns based on established principles and data from similar spirocyclic systems. thieme-connect.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the gem-dimethyl groups, the cyclobutane (B1203170) ring, and the oxirane ring.

Gem-dimethyl Protons: The two methyl groups at the C5 position are chemically equivalent and expected to produce a single, sharp signal (a singlet) in the upfield region, typically around 1.0-1.3 ppm.

Cyclobutane Methylene (B1212753) Protons: The four protons on the C4 and C6 carbons of the cyclobutane ring would likely appear as complex multiplets due to geminal and vicinal coupling. Their chemical shifts are anticipated in the range of 1.5-2.2 ppm. docbrown.info

Oxirane Methylene Protons: The two protons on the C2 carbon of the oxirane ring are diastereotopic. They are expected to appear as two distinct signals, likely doublets due to geminal coupling, in the region of 2.5-3.0 ppm, influenced by the electronegativity of the adjacent oxygen atom. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, seven distinct carbon signals are predicted.

Quaternary Carbons: Two quaternary carbon signals are expected: one for the spiro carbon of the cyclobutane ring (C3) and another for the carbon bearing the gem-dimethyl groups (C5).

Oxirane Carbons: The carbons of the three-membered ether ring (C2 and C3) are expected to resonate at shifts influenced by ring strain and the oxygen atom, typically in the range of 40-60 ppm. organicchemistrydata.org

Cyclobutane Carbons: The methylene carbons of the cyclobutane ring (C4 and C6) would appear in the aliphatic region.

Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum. organicchemistrydata.org

Predicted NMR Data for this compound ¹H NMR Predictions

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Gem-dimethyl (2x CH₃) 1.0 - 1.3 Singlet (s)
Cyclobutane (2x CH₂) 1.5 - 2.2 Multiplet (m)

¹³C NMR Predictions

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (Oxirane CH₂) 45 - 55
C3 (Spiro) 55 - 70
C4, C6 (Cyclobutane CH₂) 25 - 40
C5 (Quaternary) 30 - 45

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain structural insights through its fragmentation pattern under electron impact (EI). The monoisotopic mass of this compound (C₇H₁₂O) is 112.08881 Da. uni.lu

Under electron impact ionization, the molecular ion (M⁺˙) is observable and its fragmentation is characteristic of spiranes containing a dimethyloxirane moiety. aip.org The primary dissociation pathways involve the cleavage of the strained oxirane ring. These decomposition reactions typically lead to the formation of a cycloalkanone radical cation and a protonated acetone (B3395972) cation. aip.org For this compound, this would involve the formation of a cyclobutanone (B123998) radical cation.

Key Fragmentation Pathways in EI-MS

Ion Description Proposed Fragment Structure/Formula m/z (mass-to-charge ratio)
Molecular Ion [C₇H₁₂O]⁺˙ 112
Loss of methyl [M - CH₃]⁺ 97
Loss of ethene [M - C₂H₄]⁺˙ 84
Cyclobutanone radical cation [C₄H₄O]⁺˙ 68
Protonated acetone cation [C₃H₇O]⁺ 59

Data derived from characteristic dissociation patterns of related 2,2-dimethyl substituted 1-oxa-spiro-alkanes. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to C-H and C-O bonds within the aliphatic spiro-fused ring system.

The key expected absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the methyl and methylene groups. docbrown.info

C-H Bending: Absorptions between 1365 cm⁻¹ and 1480 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups. docbrown.info

C-O-C Stretching: The characteristic asymmetric stretching of the C-O-C bond in the strained oxirane ring is expected to appear in the 1250 cm⁻¹ region. Symmetric stretching of the epoxide ring typically appears around 800-950 cm⁻¹.

Ring Vibrations: The strained cyclobutane and oxirane rings will exhibit specific skeletal vibrations, though these can be complex and fall within the fingerprint region (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Alkane (CH₂, CH₃) C-H Stretch 2850 - 3000
Alkane (CH₂, CH₃) C-H Bend 1365 - 1480
Epoxide (Oxirane) C-O-C Asymmetric Stretch ~1250

X-ray Crystallography for Absolute Configuration and Solid-State Structure (as applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. While this compound is a liquid at room temperature, this technique is highly applicable and has been extensively used for solid derivatives of the spiro[2.3]hexane scaffold. thieme-connect.comresearchgate.net

For crystalline derivatives of spiro[2.3]hexanes, X-ray diffraction studies have been crucial for:

Unambiguous Structural Confirmation: Confirming the connectivity and the spirocyclic nature of the core skeleton. researchgate.net

Stereochemical Assignment: Determining the relative and absolute stereochemistry of substituents on the rings. researchgate.net

Conformational Analysis: Revealing the precise puckering of the cyclobutane ring and the spatial orientation of substituents in the solid state. epa.govacs.org

These analyses of derivatives show that the spiro[2.3]hexane framework can serve as a novel bioisosteric replacement for other cyclic systems in drug discovery, underscoring the importance of detailed 3D structural knowledge. thieme-connect.comepa.gov

Q & A

Q. Optimization Steps :

  • Varying catalyst loading (e.g., Rh₂(OAc)₄ at 10 mol%) and solvent polarity.
  • Adjusting stoichiometry of diazoacetate reagents to favor cyclopropanation over dimerization.
  • Monitoring reaction progress via TLC and HPLC to isolate intermediates .

How can stereochemical control be achieved during the synthesis of this compound derivatives?

Advanced Research Question
Stereochemical challenges arise from the spiro junction and three contiguous chiral centers. Key strategies include:

  • Chiral HPLC purification : Semi-preparative chiral HPLC separates diastereomers (e.g., 49% vs. 33% abundance ratios) .
  • NOE (Nuclear Overhauser Effect) studies : Confirm spatial arrangements of substituents to assign stereochemistry .
  • Reagent-controlled cyclopropanation : Rhodium catalysts favor trans-selectivity in cyclopropane ring formation .

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify spirocyclic connectivity and methyl group environments. NOESY correlations resolve stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₁₂O).
  • Chiral HPLC : Quantifies diastereomeric purity post-synthesis .

How can kinetic modeling predict the thermal decomposition behavior of this compound?

Advanced Research Question
Adapt methodologies from hexane isomer pyrolysis studies :

  • Jet-Stirred Reactor (JSR) experiments : Conduct pyrolysis at 500–1100 K with online GC/MS to track intermediate species.
  • Unimolecular decomposition pathways : Model bond cleavage at the spiro-oxygen or cyclopropane ring using quantum chemical calculations (e.g., DFT).
  • Validation : Compare simulated species profiles (e.g., CO, CH₃ radicals) with experimental data to refine rate constants .

What are the primary challenges in scaling up the synthesis of this compound?

Basic Research Question

  • Low yields in cyclopropanation : Scalability issues with diazoacetate reagents (e.g., ethyl diazoacetate requires careful handling due to explosivity) .
  • Stereoisomer separation : Chiral HPLC becomes cost-prohibitive at large scales; alternative crystallization protocols are needed.
  • Catalyst cost : Rhodium-based catalysts necessitate recycling or replacement with cheaper alternatives (e.g., copper) .

How do structural modifications of this compound influence bioactivity in CNS drug development?

Advanced Research Question
As a conformationally constrained analog of glutamate :

  • Metabotropic glutamate receptor (mGluR) binding : Introduce substituents (e.g., nitro groups) to enhance selectivity for mGluR2/3 subtypes.
  • Molecular docking studies : Compare spirocyclic analogs with Eglumegad (LY354740) to predict binding affinity.
  • In vitro assays : Measure cAMP inhibition in HEK293 cells expressing mGluRs to quantify potency .

Advanced Research Question

  • Conformational analysis : DFT calculations (B3LYP/6-31G*) identify low-energy conformers (e.g., chair vs. boat spiro arrangements) .
  • Thermodynamic stability : Calculate strain energy of the cyclopropane ring (≈27 kcal/mol) compared to non-spiro analogs.
  • Solvent effects : COSMO-RS models predict solubility in hexane vs. DCM for reaction optimization .

How does the spirocyclic structure influence combustion properties compared to linear hexanes?

Advanced Research Question
Compare with laminar burning velocity (LBV) studies on hexane isomers :

  • Higher flame stability : Cyclopropane rings may reduce cellular instability at high pressures (e.g., 10 atm).
  • Kinetic modeling : Incorporate spiro-specific pathways (e.g., ring-opening reactions) into existing hexane combustion models .

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